Bis(2-dicyclohexylphosphinophenyl)ether
Overview
Description
Bis(2-dicyclohexylphosphinophenyl)ether is a compound that is part of a broader class of organophosphorus compounds with potential applications in various fields, including materials science and synthetic chemistry. While the provided papers do not directly discuss Bis(2-dicyclohexylphosphinophenyl)ether, they do provide insights into related compounds and methodologies that could be relevant for the synthesis, characterization, and application of such phosphine derivatives.
Synthesis Analysis
The synthesis of related phosphine compounds involves multi-step reactions, starting from basic phenolic or cyclohexane-based structures. For instance, the synthesis of poly(ether imide)s derived from bis(ether anhydride) involves nitro-displacement, alkaline hydrolysis, and dehydration steps . Similarly, the synthesis of ether diamine monomers and polyamides involves nucleophilic substitution reactions and catalytic reductions . These methods could potentially be adapted for the synthesis of Bis(2-dicyclohexylphosphinophenyl)ether by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of phosphine derivatives is typically characterized using spectroscopic techniques such as NMR and IR spectroscopy. For example, the structure of poly(ether-ester)s containing cardo cyclohexane moieties was confirmed using FTIR, 1H-NMR, and 13C-NMR analyses . An X-ray structure analysis was performed for a dicyclohexylthiophosphinoylthio compound, which could provide a precedent for the structural analysis of Bis(2-dicyclohexylphosphinophenyl)ether .
Chemical Reactions Analysis
The reactivity of phosphine compounds can be explored through their involvement in various chemical reactions. For instance, the synthesis of bis(dimethylphosphino)ethane and related compounds involves reactions with Grignard reagents . The bis(epoxyethyl) derivatives of phenyl ether and related compounds have been synthesized and their reactions studied . These examples suggest that Bis(2-dicyclohexylphosphinophenyl)ether could also participate in similar reactions, potentially leading to the formation of new materials or as intermediates in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of phosphine derivatives are influenced by their molecular structure. The polymers derived from bis(ether anhydride) exhibit excellent solubility in various organic solvents and high thermal stability . The glass transition temperatures and thermal degradation points of these materials are determined using DSC and TGA . These properties are crucial for applications in materials science, where solubility and thermal stability are key considerations. Bis(2-dicyclohexylphosphinophenyl)ether could potentially exhibit similar properties, making it suitable for such applications.
Scientific Research Applications
Poly(ether imide) Synthesis
Bis(2-dicyclohexylphosphinophenyl)ether and related compounds have been utilized in the synthesis of highly organosoluble poly(ether imide)s. These polymers exhibit excellent solubility in various solvents, high glass transition temperatures, and thermal stability, making them valuable in advanced material applications (Liaw, Hsu, & Liaw, 2001).
Catalysis in Organic Synthesis
Bis(2-dicyclohexylphosphinophenyl)ether derivatives have been used as ligands in catalytic systems, particularly in palladium-catalyzed reactions. These systems are effective in coupling reactions involving a variety of substrates, indicating their versatility in synthetic chemistry (Sadighi, Harris, & Buchwald, 1998).
Photophysical Properties of Metal Complexes
Studies on copper(I) and nickel(II) complexes containing bis(2-dicyclohexylphosphinophenyl)ether ligand have revealed unique emission properties. These findings have potential implications in the fields of photophysics and materials science, particularly for developing new luminescent materials (Kuang et al., 2002).
Hydrothermal Synthesis
Bis(2-dicyclohexylphosphinophenyl)ether dioxide has been synthesized using a hydrothermal method. This approach is noted for its effectiveness, simplicity, and environmental friendliness, providing high yields of products with higher purity (Xiu, 2007).
Synthesis of Soluble Polyimides
The synthesis of new soluble poly(ether imide)s from bis(ether anhydrides) containing bulky substituents, where bis(2-dicyclohexylphosphinophenyl)ether-related compounds are used, has been reported. These polyimides show increased glass transition temperatures and solubility in common organic solvents, highlighting their utility in high-performance polymers (Kim & Hay, 1993).
Safety And Hazards
properties
IUPAC Name |
dicyclohexyl-[2-(2-dicyclohexylphosphanylphenoxy)phenyl]phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H52OP2/c1-5-17-29(18-6-1)38(30-19-7-2-8-20-30)35-27-15-13-25-33(35)37-34-26-14-16-28-36(34)39(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h13-16,25-32H,1-12,17-24H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFGZHCWLVSVKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3OC4=CC=CC=C4P(C5CCCCC5)C6CCCCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H52OP2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403729 | |
Record name | [Oxydi(2,1-phenylene)]bis(dicyclohexylphosphane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-dicyclohexylphosphinophenyl)ether | |
CAS RN |
434336-16-0 | |
Record name | [Oxydi(2,1-phenylene)]bis(dicyclohexylphosphane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Oxydi-2,1-phenylene)bis(dicyclohexylphosphine) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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